Cas no 1486032-40-9 (1-amino-4-(1H-pyrazol-1-yl)butan-2-ol)

1-Amino-4-(1H-pyrazol-1-yl)butan-2-ol is a versatile organic compound featuring both amino and pyrazole functional groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its bifunctional structure allows for selective modifications, enabling applications in the development of bioactive molecules. The presence of the pyrazole moiety contributes to potential binding interactions with biological targets, while the amino and hydroxyl groups enhance solubility and reactivity for further derivatization. This compound is particularly useful in medicinal chemistry for designing inhibitors or ligands due to its balanced hydrophilicity and structural flexibility. High purity grades ensure consistent performance in research and industrial processes.
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol structure
1486032-40-9 structure
商品名:1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
CAS番号:1486032-40-9
MF:C7H13N3O
メガワット:155.197621107101
CID:5961184
PubChem ID:64821217

1-amino-4-(1H-pyrazol-1-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
    • 1486032-40-9
    • AKOS014150185
    • EN300-1859262
    • インチ: 1S/C7H13N3O/c8-6-7(11)2-5-10-4-1-3-9-10/h1,3-4,7,11H,2,5-6,8H2
    • InChIKey: MEACGAGWXRMRMO-UHFFFAOYSA-N
    • ほほえんだ: OC(CN)CCN1C=CC=N1

計算された属性

  • せいみつぶんしりょう: 155.105862047g/mol
  • どういたいしつりょう: 155.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -1

1-amino-4-(1H-pyrazol-1-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859262-5.0g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
5g
$2732.0 2023-06-04
Enamine
EN300-1859262-10.0g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
10g
$4052.0 2023-06-04
Enamine
EN300-1859262-0.5g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
0.5g
$809.0 2023-09-18
Enamine
EN300-1859262-1g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
1g
$842.0 2023-09-18
Enamine
EN300-1859262-0.1g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
0.1g
$741.0 2023-09-18
Enamine
EN300-1859262-0.25g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
0.25g
$774.0 2023-09-18
Enamine
EN300-1859262-0.05g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
0.05g
$707.0 2023-09-18
Enamine
EN300-1859262-5g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
5g
$2443.0 2023-09-18
Enamine
EN300-1859262-2.5g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
2.5g
$1650.0 2023-09-18
Enamine
EN300-1859262-1.0g
1-amino-4-(1H-pyrazol-1-yl)butan-2-ol
1486032-40-9
1g
$943.0 2023-06-04

1-amino-4-(1H-pyrazol-1-yl)butan-2-ol 関連文献

1-amino-4-(1H-pyrazol-1-yl)butan-2-olに関する追加情報

Comprehensive Overview of 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol (CAS No. 1486032-40-9)

1-amino-4-(1H-pyrazol-1-yl)butan-2-ol (CAS No. 1486032-40-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of functional groups, including an amino group and a pyrazole ring, which contribute to its versatile reactivity and potential applications. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially in drug discovery and material science.

The structural uniqueness of 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol lies in its hybrid framework, which integrates both aliphatic and heterocyclic components. This design enables interactions with various biological targets, making it a candidate for studies in enzyme inhibition and receptor modulation. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted its relevance, as researchers leverage machine learning to predict its binding affinities and optimize its derivatives for specific applications.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol?" The answer involves multi-step organic reactions, often starting from readily available precursors like 1H-pyrazole and epichlorohydrin. The process typically includes nucleophilic substitution, followed by amination, to achieve the desired product. Such synthetic pathways are critical for scaling up production while maintaining high purity, a key concern for industrial and academic labs alike.

Another hot topic in discussions about CAS No. 1486032-40-9 is its potential in green chemistry. With growing emphasis on sustainable practices, researchers are exploring eco-friendly catalysts and solvent-free conditions to synthesize this compound. These efforts align with global initiatives to reduce waste and energy consumption in chemical manufacturing, addressing queries like "How can 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol be synthesized sustainably?"

In addition to its synthetic value, 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol has shown promise in material science. Its ability to form stable coordination complexes with metals opens doors for applications in catalysis and polymer chemistry. For instance, it could serve as a ligand in transition metal catalysts, enhancing reaction efficiency in cross-coupling reactions—a trending area in organic electronics and nanotechnology.

From an analytical perspective, characterizing CAS No. 1486032-40-9 requires advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure accurate identification and quantification, which are vital for quality control in both research and industrial settings. Frequently searched terms like "HPLC analysis of 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol" reflect the demand for reliable protocols in this area.

Looking ahead, the future of 1-amino-4-(1H-pyrazol-1-yl)butan-2-ol appears bright, with ongoing studies exploring its biological activities and material properties. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing medicinal chemistry and functional materials. Its adaptability and multifunctional nature make it a standout subject for both theoretical and applied research.

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